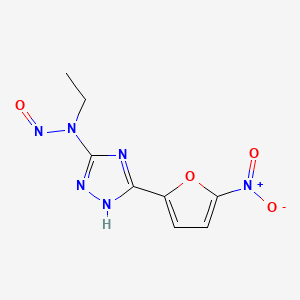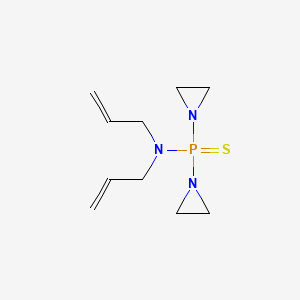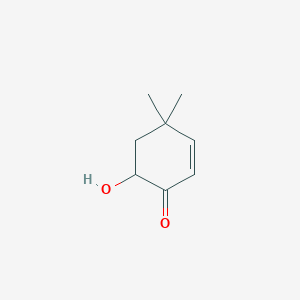![molecular formula C18H34NNaO7S B14670238 Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt CAS No. 41588-58-3](/img/structure/B14670238.png)
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt is a complex organic compound with a variety of functional groups, including a sulfonic acid ester, an amino group, and a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt typically involves multiple steps. One common route includes the esterification of butanoic acid with 1-dodecanol, followed by the introduction of the sulfonic acid group through sulfonation reactions. The amino and hydroxyethyl groups are then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and sulfonation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonic acid ester can be reduced to form sulfonic acids or sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various derivatives of butanoic acid, such as sulfonic acids, aldehydes, and amine derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the formulation of surfactants, detergents, and emulsifiers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid ester group can interact with proteins and enzymes, potentially inhibiting their activity. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobutanoic acid: Similar in structure but lacks the sulfonic acid ester and dodecyl ester groups.
4-[(2-Hydroxyethyl)amino]butanoic acid: Similar but does not contain the sulfonic acid ester group.
Butanoic acid, 4-[ethyl(2-hydroxyethyl)amino]-: Similar but with different alkyl groups.
Uniqueness
Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Eigenschaften
CAS-Nummer |
41588-58-3 |
|---|---|
Molekularformel |
C18H34NNaO7S |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
sodium;4-dodecoxy-N-(2-hydroxyethyl)-4-oxo-3-sulfobutanimidate |
InChI |
InChI=1S/C18H35NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-26-18(22)16(27(23,24)25)15-17(21)19-12-13-20;/h16,20H,2-15H2,1H3,(H,19,21)(H,23,24,25);/q;+1/p-1 |
InChI-Schlüssel |
IRCGYXDPGIAJEK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(CC(=NCCO)[O-])S(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)


![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)




